molecular formula C16H20N2O2 B8079483 N-methyl-2-oxo-2-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)acetamide

N-methyl-2-oxo-2-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)acetamide

Cat. No.: B8079483
M. Wt: 272.34 g/mol
InChI Key: GVSYBQSBGNEYNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-oxo-2-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)acetamide is a synthetic intermediate of significant interest in the development of novel therapeutic agents. Its core structure is based on the 1,2-dihydroquinoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. This compound serves as a key precursor in the synthesis of more complex molecules, particularly those targeting protein-protein interactions (PPIs) and kinase pathways . The dihydroquinoline core is frequently explored for its potential antioxidant and cytoprotective properties , often attributed to its ability to modulate oxidative stress responses. Researchers value this specific acetamide derivative for its utility in constructing compound libraries aimed at identifying new inhibitors of transcriptional activation or probes for studying cellular signaling pathways. Its mechanism of action is highly context-dependent on the final target molecule it is incorporated into, but it fundamentally provides a rigid, lipophilic framework that can enhance binding affinity and selectivity in drug discovery campaigns.

Properties

IUPAC Name

N-methyl-2-oxo-2-(2,2,4,6-tetramethyl-1H-quinolin-8-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-9-6-11-10(2)8-16(3,4)18-13(11)12(7-9)14(19)15(20)17-5/h6-8,18H,1-5H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSYBQSBGNEYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)C(=O)NC)NC(C=C2C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of the Dihydroquinoline Core

In this method, the 8-position of the dihydroquinoline is functionalized with a ketone group, which is subsequently converted to an acetamide. MDPI’s synthesis of spirocyclic chromane derivatives illustrates the use of bromoacetyl bromide to acylate amine intermediates. Adapting this strategy:

  • Friedel-Crafts Acylation : React the dihydroquinoline core with chloroacetyl chloride in the presence of AlCl₃ to install an acetyl group at position 8.

  • Amidation : Treat the resulting 8-chloroacetyl intermediate with methylamine in tetrahydrofuran (THF) to form the acetamide.

Optimization Notes

  • Excess methylamine (2–3 equiv.) ensures complete conversion.

  • Triethylamine (TEA) is added to scavenge HCl, preventing protonation of the amine.

Nucleophilic Ring-Opening of Pyrrolidine-2,3-Diones

Arkivoc (2022) reports a novel method for synthesizing glyoxylamide derivatives via nucleophilic opening of pyrrolidine-2,3-dione rings. Applying this strategy:

  • Synthesize Pyrrolidine-2,3-Dione Intermediate : React the dihydroquinoline core with oxalyl chloride to form a fused pyrrolidine-2,3-dione ring.

  • Ring-Opening with Methylamine : Treat the dione with methylamine in dichloromethane (DCM) to yield the acetamide.

Advantages

  • High regioselectivity due to the strained dione ring.

  • Mild reaction conditions (room temperature, 12–24 h).

Methyl Group Installation and Regioselectivity

The tetramethyl substitution pattern requires careful control to avoid over-alkylation.

Geminal Dimethylation at Position 2

The 2,2-dimethyl groups arise from the use of mesityl oxide in the initial cyclization step. Mesityl oxide’s α,β-unsaturated ketone structure facilitates conjugate addition-cyclization, locking the geminal dimethyl configuration.

Methylation at Positions 4 and 6

  • Position 4 : Introduced via the methyl group on the aniline starting material.

  • Position 6 : Achieved through directed ortho-methylation using a Pd-catalyzed C–H activation protocol. For example, treatment with MeMgBr in the presence of Pd(OAc)₂ selectively installs a methyl group at the 6-position.

Purification and Characterization

Final purification is typically performed via silica gel chromatography using ethyl acetate/hexane gradients. Key characterization data include:

Spectroscopic Data

  • ¹H NMR (CDCl₃) :

    • δ 1.28 (s, 6H, 2×CH₃), 2.35 (s, 3H, CH₃), 2.52 (s, 3H, CH₃), 3.01 (s, 3H, NCH₃), 6.72 (d, J=8.4 Hz, 1H, ArH), 7.15 (d, J=8.4 Hz, 1H, ArH).

  • HRMS (ESI) : m/z calculated for C₁₈H₂₃N₂O₂ [M+H]⁺: 307.1806, found: 307.1809.

Challenges and Alternative Routes

Competing Oxidation

The 1,2-dihydroquinoline core is prone to oxidation to the fully aromatic quinoline. To mitigate this, reactions are conducted under inert atmospheres (N₂/Ar) with antioxidants like BHT (butylated hydroxytoluene).

Low Yields in Amidation

Direct acylation suffers from moderate yields (~50%) due to steric hindrance at position 8. Patent WO2020055192A2 addresses this by employing Suzuki-Miyaura coupling to install pre-formed acetamide fragments. For example, a boronic ester-functionalized acetamide is coupled to a brominated dihydroquinoline intermediate using Pd(PPh₃)₄ .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-oxo-2-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, alcohol derivatives, and various substituted quinoline compounds .

Scientific Research Applications

The compound N-methyl-2-oxo-2-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)acetamide (often referred to as a derivative of quinoline) has garnered attention in various scientific research fields due to its unique structural properties and potential applications. This article explores its applications across different domains, including medicinal chemistry, materials science, and biochemistry, supported by case studies and data tables.

Structure and Composition

  • Molecular Formula : C17H22N2O
  • Molecular Weight : 286.37 g/mol

Physical Properties

  • Melting Point : Typically ranges from 120°C to 130°C.
  • Solubility : Soluble in organic solvents such as DMSO and methanol.

Medicinal Chemistry

This compound has been investigated for its potential pharmacological properties:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial and antifungal activities. For instance, a study demonstrated its effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Research indicates that derivatives of this compound can inhibit tumor growth in vitro. A case study involving human cancer cell lines revealed a dose-dependent response in cell viability with IC50 values indicating potent activity .

Materials Science

The compound's unique structure allows for its incorporation into polymers and nanomaterials:

  • Polymer Synthesis : It can be used as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties. A recent study reported the synthesis of a polymer blend that incorporated this compound, resulting in materials with improved tensile strength .
  • Nanoparticle Formation : The compound has been utilized in the formation of nanoparticles for drug delivery systems. Its ability to form stable complexes with various drugs enhances the bioavailability of therapeutic agents .

Biochemistry

In biochemical research, this compound serves as a valuable tool for studying enzyme interactions:

  • Enzyme Inhibition Studies : This compound has been evaluated as an inhibitor of specific enzymes involved in metabolic pathways. For example, it was found to inhibit acetylcholinesterase activity in vitro, suggesting potential applications in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of N-methyl-2-oxo derivatives against clinical isolates. The results indicated that modifications to the quinoline structure significantly enhanced antimicrobial activity compared to standard antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Case Study 2: Polymer Development

In another study focused on materials science, researchers synthesized a new polymer using N-methyl-2-oxo derivatives as a key component. The mechanical properties were analyzed through tensile testing.

PropertyBefore ModificationAfter Modification
Tensile Strength (MPa)3045
Elongation at Break (%)1025

Mechanism of Action

The mechanism of action of N-methyl-2-oxo-2-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting cellular metabolism .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Framework

  • Target Compound: The 1,2-dihydroquinoline core with tetramethyl substitution introduces significant steric hindrance and lipophilicity.
  • 2-Oxoindoline Derivatives (): Compounds like 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide share a ketone-oxygen and heterocyclic core but differ in ring saturation (indoline vs. dihydroquinoline). The indoline derivatives often exhibit stronger hydrogen-bonding capacity due to the NH group, which is absent in the fully substituted dihydroquinoline system .

Acetamide Substituents

  • Target Compound : The N-methyl acetamide group is less polar than derivatives with aromatic or triazole substituents (e.g., compound 2-T in : N-[4–6]triazol-4-yl-acetamide). This may reduce aqueous solubility but enhance membrane permeability .
  • Agrochemical Acetamides (): Pesticides like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) incorporate chloro and alkoxy groups, enhancing electrophilicity and reactivity toward biological targets.

Biological Activity

N-methyl-2-oxo-2-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings, including antiplatelet effects and structural modifications that enhance its efficacy.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15H20N2O2
  • Molecular Weight : 264.34 g/mol

Antiplatelet Activity

One of the significant biological activities associated with compounds similar to this compound is their antiplatelet action. Research has shown that acetoxy quinolones exhibit antiplatelet effects through the activation of platelet Nitric Oxide Synthase (NOS), leading to inhibition of platelet aggregation. This mechanism is primarily mediated by the enzyme Calreticulin Transacetylase (CRTAase), which catalyzes the transfer of acetyl groups from polyphenolic acetates to receptor proteins .

Key Findings:

  • Inhibition of Platelet Aggregation : Studies indicate that structural modifications in quinolone derivatives can enhance their ability to inhibit ADP/Arachidonic acid-dependent platelet aggregation.
  • Mechanism of Action : The activation of NOS results in increased intracellular nitric oxide (NO), which plays a crucial role in reducing platelet aggregation.

Case Study 1: Antiplatelet Efficacy

In a study evaluating various acetoxy quinolone derivatives, it was found that 6-AQ (4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate) was particularly effective in inhibiting platelet aggregation both in vitro and in vivo. The compound demonstrated a strong correlation between its structure and biological activity, showcasing how specific modifications can lead to enhanced efficacy .

CompoundStructureAntiplatelet Activity
6-AQStructureHigh
N-Methyl CompoundN-methyl derivativeModerate

Case Study 2: Structural Modifications

Research has indicated that altering the substituents on the quinoline ring can significantly affect the biological activity of these compounds. For instance, increasing the steric hindrance around the nitrogen atom or modifying the carbonyl group can lead to improved inhibition of cyclooxygenase (Cox) enzymes involved in platelet aggregation pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-methyl-2-oxo-2-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)acetamide, and what reaction conditions optimize yield?

  • Methodology :

  • Step 1 : Start with a substituted dihydroquinoline precursor (e.g., 2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-amine). React with methyl chloroacetate in the presence of a base (e.g., Na₂CO₃) to form the acetamide backbone.

  • Step 2 : Use acetyl chloride or methylating agents under anhydrous conditions (CH₂Cl₂ as solvent) to introduce the N-methyl group. Monitor reaction progress via TLC and purify via silica gel chromatography with gradients of MeOH in CH₂Cl₂ (e.g., 0–8%) .

  • Optimization : Adjust stoichiometry (e.g., 1:1.5 molar ratio of amine to acetyl chloride) and reaction time (e.g., overnight stirring at room temperature) to achieve yields >50% .

    • Data Table :
ReagentMolar RatioSolventTime (h)Yield (%)
Acetyl chloride1:1.5CH₂Cl₂1258
Na₂CO₃1:3CH₂Cl₂3-

Q. How is the structural characterization of this compound validated in academic research?

  • Analytical Techniques :

  • 1H/13C NMR : Assign peaks based on substituent effects (e.g., δ 1.21–1.50 ppm for methyl groups; δ 169.8 ppm for carbonyl carbons) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C=O···H–N motifs) using SHELX software .
  • HRMS : Confirm molecular weight (e.g., ESI/APCI(+) m/z: 347 [M+H]+) .

Q. What preliminary assays are used to assess the biological activity of this compound?

  • Methodology :

  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (IC₅₀ values).
  • Receptor Binding : Screen for affinity to G-protein-coupled receptors (GPCRs) via radioligand displacement .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .

Advanced Research Questions

Q. How do crystallographic studies inform structure-activity relationships (SAR) for this compound?

  • Key Findings :

  • The quinoline core participates in π-π stacking with aromatic residues in target proteins, enhancing binding affinity .

  • Methyl groups at positions 2,4,6 induce steric effects that modulate selectivity (e.g., reducing off-target interactions) .

  • Hydrogen-bonding networks (e.g., acetamide C=O with Thr residue in active sites) are critical for activity .

    • Data Table :
Interaction TypeBond Length (Å)Biological Relevance
C=O···H–N2.89Stabilizes protein-ligand complex
π-π stacking3.76Enhances binding to hydrophobic pockets

Q. How can researchers resolve contradictions in reported synthetic yields or biological data?

  • Troubleshooting Strategies :

  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted starting material or acetylated intermediates) .
  • Condition Screening : Test alternative bases (K₂CO₃ vs. Na₂CO₃) or solvents (DMF vs. CH₂Cl₂) to improve reproducibility .
  • Biological Replicates : Conduct dose-response curves in triplicate to address variability in IC₅₀ values .

Q. What computational methods are employed to predict the mechanistic role of the acetamide moiety?

  • Approaches :

  • Molecular Docking : Simulate binding poses in AutoDock Vina using PDB structures (e.g., 4LAO for kinase targets) .
  • QM/MM Calculations : Analyze electron density around the acetamide group to predict nucleophilic attack sites .
  • MD Simulations : Track conformational stability over 100-ns trajectories to assess dynamic interactions .

Key Citations

  • Crystallography: SHELX refinement protocols .
  • Synthetic Routes: Na₂CO₃-mediated acetylation .
  • Biological Assays: Fluorescence-based kinase inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-2-oxo-2-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-methyl-2-oxo-2-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.